(5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine trihydrochloride
Description
This compound is a trihydrochloride salt featuring a 1H-imidazole core substituted at the 5-position with a pyridin-3-yl group and a methanamine moiety at the 2-position. The trihydrochloride form enhances its aqueous solubility and stability, making it suitable for pharmaceutical or biochemical applications.
Properties
Molecular Formula |
C9H13Cl3N4 |
|---|---|
Molecular Weight |
283.6 g/mol |
IUPAC Name |
(5-pyridin-3-yl-1H-imidazol-2-yl)methanamine;trihydrochloride |
InChI |
InChI=1S/C9H10N4.3ClH/c10-4-9-12-6-8(13-9)7-2-1-3-11-5-7;;;/h1-3,5-6H,4,10H2,(H,12,13);3*1H |
InChI Key |
BALKPGQLUWZVBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(N2)CN.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine trihydrochloride typically involves the cyclocondensation of pyridine derivatives with imidazole precursors. One common method includes the use of cyclocondensation reactions, cycloaddition, oxidative cyclization, and transannulation reactions . The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the trihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions may involve the use of reducing agents to modify the functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperature and pressure settings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazole or pyridine compounds.
Scientific Research Applications
(5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine trihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
1-[4-(Pyridin-2-yl)-1H-imidazol-2-yl]methanamine Trihydrochloride (CAS 1170367-28-8)
- Key Difference : Pyridin-2-yl substituent (vs. pyridin-3-yl in the target compound).
- For example, pyridin-2-yl derivatives are more likely to engage in axial coordination in metalloenzymes compared to pyridin-3-yl analogs .
- Status : Discontinued (per ), suggesting possible challenges in synthesis or efficacy.
(5-(4-Methoxyphenyl)-1H-imidazol-2-yl)methanamine Dihydrochloride
- Key Difference : 4-Methoxyphenyl substituent (vs. pyridin-3-yl).
- The dihydrochloride salt (vs. trihydrochloride) may result in lower aqueous solubility .
Heterocyclic Core Modifications
2,3,4,5-Tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one Monohydrochloride
- Key Difference : Pyridoindole scaffold with a 5-methylimidazole substituent.
- Implications: The fused pyridoindole system introduces planar rigidity, which could enhance binding to aromatic pockets in enzymes or DNA. The monohydrochloride salt may limit solubility compared to the target compound’s trihydrochloride form .
6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidin-4-yl-methanamine Hydrochloride
Salt Form and Physicochemical Properties
| Compound | Salt Form | Likely Solubility (Relative) | Stability Considerations |
|---|---|---|---|
| Target Compound | Trihydrochloride | High | Enhanced stability due to three HCl counterions |
| (5-(4-Methoxyphenyl)-imidazol-2-yl)methanamine | Dihydrochloride | Moderate | Lower HCl content may reduce ionic strength |
| Pyridoindole-imidazole derivative | Monohydrochloride | Low | Limited solubility in polar solvents |
Biological Activity
The compound (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine trihydrochloride (CAS Number: 945482-07-5) is a member of the imidazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H11Cl3N4
- Molecular Weight : 210.67 g/mol
- Purity : >95% (HPLC)
- Storage Conditions : -20°C
Structural Representation
The structural formula can be represented as follows:
Antitumor Activity
Recent studies have indicated that compounds structurally related to (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine trihydrochloride exhibit significant antitumor properties. For example, research on similar imidazole derivatives has shown effectiveness against various human tumor cell lines. These compounds often outperform standard chemotherapeutic agents like cisplatin, particularly in multi-drug resistant (MDR) cancer cells .
Case Study: Antitumor Efficacy
A notable study demonstrated that imidazole-based complexes exhibited enhanced cytotoxicity in 3D tumor spheroid models. The complexes induced apoptosis through multiple pathways, suggesting a multi-targeted approach to cancer therapy .
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in cancer progression. Key mechanisms include:
- Inhibition of Protein Kinases : Imidazole derivatives can inhibit various protein kinases crucial for tumor growth and survival.
- Induction of Apoptosis : These compounds promote programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Modulation of the Immune Response : Some studies suggest that these compounds may enhance the immune system's ability to target and destroy cancer cells.
Pharmacological Profile
| Activity Type | Description |
|---|---|
| Antitumor | Significant activity against multiple cancer cell lines |
| Enzyme Inhibition | Potential inhibitors of key metabolic enzymes involved in tumor metabolism |
| Apoptosis Induction | Induces apoptosis in resistant cancer cell lines |
Research Findings
- Antitumor Studies : A series of experiments demonstrated that the compound exhibits potent activity against various cancer types, including pancreatic and breast cancers. The mechanism involves disrupting cellular signaling pathways critical for tumor growth.
- Synergistic Effects : In combination therapies, this compound has shown enhanced efficacy when used alongside other chemotherapeutic agents, indicating potential for combination therapies in clinical settings .
- Safety Profile : Preliminary toxicity assessments indicate that while effective at therapeutic doses, the compound shows minimal toxicity towards normal cells, highlighting its potential as a selective anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
